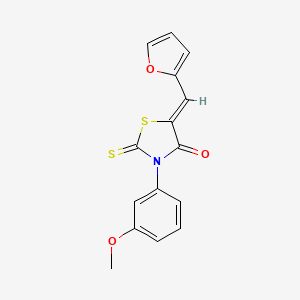

(Z)-5-(furan-2-ylmethylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one

Description

(Z)-5-(Furan-2-ylmethylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one is a rhodanine derivative characterized by a thiazolidin-4-one core substituted with a furan-2-ylmethylene group at position 5 and a 3-methoxyphenyl group at position 2. This compound belongs to a class of molecules studied for diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . Its Z-configuration is critical for maintaining planar geometry, which enhances interactions with biological targets .

Properties

IUPAC Name |

(5Z)-5-(furan-2-ylmethylidene)-3-(3-methoxyphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11NO3S2/c1-18-11-5-2-4-10(8-11)16-14(17)13(21-15(16)20)9-12-6-3-7-19-12/h2-9H,1H3/b13-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUQISHLDBFYIFF-LCYFTJDESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)N2C(=O)C(=CC3=CC=CO3)SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC=CO3)/SC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11NO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-5-(furan-2-ylmethylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one typically involves the condensation of 2-furaldehyde with 3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one in the presence of a base. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, solvent, and catalyst, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(furan-2-ylmethylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

Substitution: The furan and methoxyphenyl groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.

Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiols and thioethers.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Anticancer Activity

Recent studies have investigated the anticancer properties of thiazolidinone derivatives, including (Z)-5-(furan-2-ylmethylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one. The compound has been shown to exhibit cytotoxic effects against several cancer cell lines.

Case Study: Cytotoxicity in Cancer Cell Lines

A study reported that derivatives of thiazolidinones demonstrated significant inhibitory effects on various cancer cell lines, including breast and ovarian cancers. The compound exhibited an IC50 value indicating potent activity against these malignancies, suggesting its potential as a lead compound for further development in cancer therapy .

Anti-inflammatory Properties

In addition to its anticancer activity, (Z)-5-(furan-2-ylmethylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one has been studied for its anti-inflammatory effects. The compound acts as a selective inhibitor of phosphoinositide 3-kinase gamma (PI3Kγ), which is implicated in inflammatory responses.

Case Study: Inhibition of PI3Kγ

A series of furan-2-ylmethylene thiazolidinediones were identified as potent ATP-competitive inhibitors of PI3Kγ. These compounds demonstrated efficacy in reducing leukocyte recruitment in mouse models of acute peritonitis, highlighting their therapeutic potential in treating inflammatory diseases .

Antiviral Activity

The antiviral potential of (Z)-5-(furan-2-ylmethylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one has also been explored. Derivatives have shown promise as inhibitors against viral proteases, particularly against SARS-CoV-2.

Case Study: SARS-CoV-2 Main Protease Inhibition

Research on 2-(furan-2-ylmethylene)hydrazine derivatives revealed their ability to inhibit the main protease (Mpro) of SARS-CoV-2. These findings suggest that similar thiazolidinone derivatives could be developed as antiviral agents targeting viral replication mechanisms .

Summary Table of Applications

Mechanism of Action

The mechanism of action of (Z)-5-(furan-2-ylmethylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to the inhibition of key enzymes or disruption of cell membrane integrity. In cancer research, the compound may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Table 1: Physicochemical Properties of Selected Rhodanine Derivatives

Key Observations :

- Yield : The target compound’s synthesis yield (53%) is lower than analogs like 3a (85%), suggesting steric or electronic challenges in introducing the 3-methoxyphenyl group .

- Melting Point : The melting point (140°C) is comparable to other furan-substituted derivatives but lower than 4-methoxybenzylidene analogs (e.g., 3a at 215–217°C), likely due to reduced crystallinity from the furan’s planar structure .

Key Observations :

Structural and Electronic Comparisons

- Furan vs. Benzothiazole-substituted derivatives (e.g., A4–A9) exhibit higher melting points (214–268°C) due to increased rigidity and intermolecular interactions, whereas furan’s smaller size may reduce packing efficiency .

- In indole-substituted rhodanines (e.g., 5h), shifting the methoxy group from position 5 to 3 on the indole ring significantly alters antifungal activity, emphasizing the importance of substituent placement .

Biological Activity

(Z)-5-(furan-2-ylmethylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one is a derivative of thiazolidinones, a class of compounds known for their diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The compound features a thiazolidin core with a furan ring and a methoxyphenyl substituent. This unique structure contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that thiazolidinone derivatives exhibit a wide range of biological activities. The specific compound has shown promise in several areas:

Antibacterial Activity

Studies have demonstrated that derivatives of thioxothiazolidin compounds possess significant antibacterial properties. For instance, compounds similar to (Z)-5-(furan-2-ylmethylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one have been tested against various Gram-positive bacteria, including:

| Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 16–32 mg/ml |

| Staphylococcus epidermidis | 16–32 mg/ml |

| Bacillus subtilis | No significant activity |

The MIC values indicate that the compound can effectively inhibit the growth of certain bacterial strains, making it a candidate for further development as an antibacterial agent .

Anticancer Activity

The anticancer potential of thiazolidinone derivatives has been extensively studied. For example, in vitro studies have shown that compounds with similar structures can inhibit the proliferation of cancer cell lines such as A549 (lung cancer) and HepG2 (liver cancer). The 50% inhibitory concentrations (IC50) for these compounds ranged from 7.0 to 20.3 µM, indicating potent antiproliferative effects .

The mechanisms through which (Z)-5-(furan-2-ylmethylene)-3-(3-methoxyphenyl)-2-thioxothiazolidin-4-one exerts its biological effects are still under investigation. However, several pathways have been suggested:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial metabolism or cancer cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels in cancer cells, leading to oxidative stress and apoptosis .

- Cell Signaling Pathways : Interaction with apoptosis signal-regulating kinase 1 suggests potential modulation of cell survival pathways .

Case Studies

A selection of studies highlights the biological activity of related thiazolidinone compounds:

- Antibacterial Evaluation : A series of thiazolidinones were synthesized and tested against multidrug-resistant bacterial strains, showing MIC values as low as 2 µg/mL for some derivatives .

- Anticancer Studies : In vitro assays demonstrated that certain thiazolidinones could significantly reduce metabolic activity in various cancer cell lines at micromolar concentrations .

Q & A

Q. Basic Characterization

Q. Advanced Techniques

- X-ray Crystallography : Use SHELXTL or WinGX for structure refinement. For example, Hirshfeld surface analysis reveals intermolecular interactions (e.g., S···H contacts, π-π stacking) critical for packing stability .

- DFT Calculations : Validate electronic properties (e.g., HOMO-LUMO gaps) and compare experimental vs. theoretical bond lengths/angles .

How should researchers design bioactivity assays to evaluate antimicrobial or enzyme inhibitory properties?

Q. Basic Screening

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Thiazolidinone derivatives show MIC ranges of 8–64 µg/mL depending on substituents .

- Enzyme Inhibition : α-Amylase/α-glucosidase inhibition assays (DNSA method) at 37°C, pH 6.8–7.0, with IC₅₀ values typically <50 µM for active analogs .

Q. Advanced Mechanistic Studies

- Target Identification : Use SPR or ITC to study binding to hemoglobin subunits (α/β) or viral fusion proteins, as seen in influenza inhibitors .

- Kinetic Analysis : Evaluate time-dependent inhibition (e.g., Lineweaver-Burk plots) to classify competitive/non-competitive mechanisms .

How can computational modeling guide the optimization of this compound’s bioactivity?

- Docking Studies : Use AutoDock Vina to predict binding poses with targets like 17β-HSD3 (PDB: 1XVJ). Substituent modifications (e.g., bromo or dimethylamino groups) enhance hydrophobic interactions .

- MD Simulations : Assess stability of ligand-protein complexes (100 ns trajectories) to prioritize derivatives with low RMSD fluctuations .

What strategies address low solubility in biological assays?

- Derivatization : Introduce polar groups (e.g., -OH, -COOH) at the 3-methoxyphenyl or furan positions .

- Formulation : Use DMSO/PEG-400 mixtures (≤5% v/v) to maintain solubility without cytotoxicity .

How do structural modifications impact bioactivity?

- Substituent Effects :

- Stereochemistry : Z-isomers exhibit superior activity due to planar conformation favoring target binding .

How should researchers resolve contradictions in reported biological data?

- Control Standardization : Use reference inhibitors (e.g., acarbose for α-glucosidase) to normalize assay conditions .

- SAR Analysis : Compare analogs (e.g., 3-methoxyphenyl vs. 3,5-dichlorophenyl derivatives) to isolate substituent-specific effects .

What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.